XLogP3 Lipophilicity: 2.2 Log Unit Advantage Over the 4-Chlorophenylsulfonyl Analog
The target compound exhibits the lowest computed lipophilicity (XLogP3 = -0.6) among all sulfonyl-substituted tetrahydropyridine-3-carboxylic acid comparators. This value is 1.6 log units lower than the phenylsulfonyl analog (XLogP3 = 1.0), 1.7 log units lower than the 4-fluorophenylsulfonyl analog (XLogP3 = 1.1), and 2.2 log units lower than the 4-chlorophenylsulfonyl analog (XLogP3 = 1.6) [1]. In the context of CNS drug discovery, where optimal lipophilicity ranges from XLogP 1–4 for passive blood-brain barrier penetration, the target compound's lower LogP makes it a more suitable starting point for lead optimization programs that require installation of lipophilic pharmacophore elements without exceeding ADME property thresholds [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.6 |
| Comparator Or Baseline | 1-(Phenylsulfonyl) analog: XLogP3 = 1.0; 1-((4-Fluorophenyl)sulfonyl) analog: XLogP3 = 1.1; 1-((4-Chlorophenyl)sulfonyl) analog: XLogP3 = 1.6; 1-(Isopropylsulfonyl) analog: XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3: -1.6 vs. phenyl; -1.7 vs. 4-F-phenyl; -2.2 vs. 4-Cl-phenyl; -0.8 vs. isopropyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values derived from consistent computational methodology applied across all compounds |
Why This Matters
Lower lipophilicity directly correlates with reduced risk of promiscuous binding, phospholipidosis, and CYP inhibition, making this compound a cleaner chemical probe for early-stage target validation and fragment-based screening.
- [1] PubChem Computed Properties: CID 95733072 (methyl), CID 95733074 (isopropyl), CID 95733078 (phenyl), CID 95733082 (4-fluorophenyl), CID 95733080 (4-chlorophenyl). XLogP3 values retrieved 2026-04. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435–449. doi:10.1021/cn100008c View Source
